
3-amino-4-(4-toluidino)-1H-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-(4-toluidino)-1H-isochromen-1-one is a chemical compound with the molecular formula C16H14N2O2 It is a derivative of isochromenone and contains both amino and toluidino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-toluidino)-1H-isochromen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-toluidine and isochromenone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-(4-toluidino)-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and toluidino groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Applications De Recherche Scientifique
3-amino-4-(4-toluidino)-1H-isochromen-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-4-(4-toluidino)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-4-(4-toluidino)-2H-chromen-2-one
- Ethyl 3-amino-4-(4-toluidino)benzoate
Uniqueness
Compared to similar compounds, 3-amino-4-(4-toluidino)-1H-isochromen-1-one exhibits unique chemical properties, such as higher stability and specific reactivity patterns. These characteristics make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
851320-43-9 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-amino-4-(4-methylanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-8-11(9-7-10)18-14-12-4-2-3-5-13(12)16(19)20-15(14)17/h2-9,18H,17H2,1H3 |
Clé InChI |
FIKICMVEXDELLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


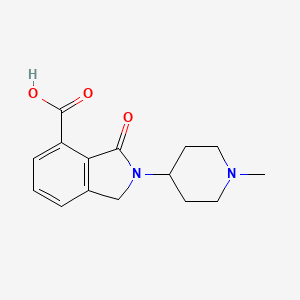
![7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B11851751.png)
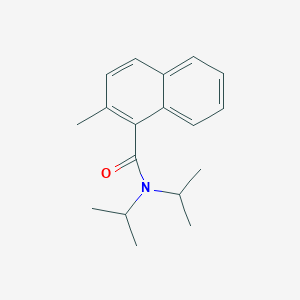
![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)

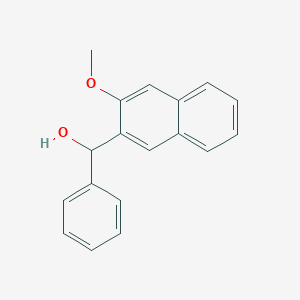
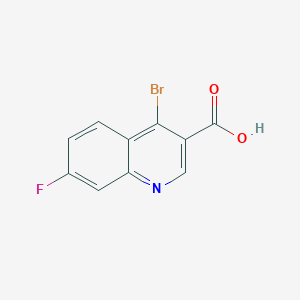

![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)
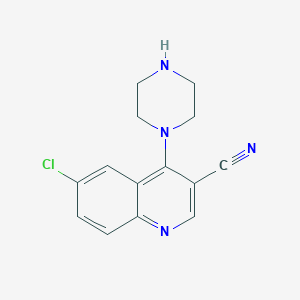
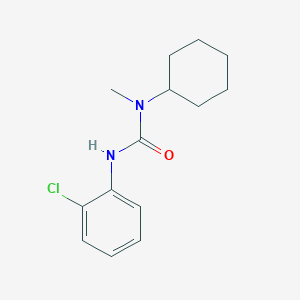
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)


